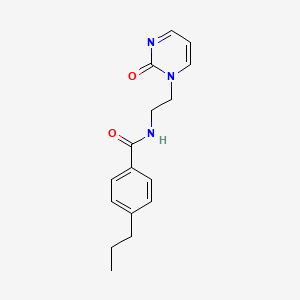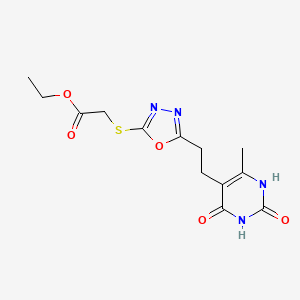
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The title compound can be synthesized through an eight-step sequence starting from sorbic acid. The key step involves a stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. L-Proline acts as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition .
Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibition
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy, and compounds like this one are being evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis .
Advanced Material Synthesis: Intramolecular Cycloaddition
The compound has applications in the synthesis of advanced materials through intramolecular cycloaddition reactions. This process is used to create complex molecules with high stereocontrol, which is crucial for developing materials with specific properties . The methodology involves using the compound as a precursor in reactions that lead to the formation of cyclic α-amino acids, which are valuable in various chemical synthesis applications .
Next-Generation Lithium Batteries: Polymer Electrolytes
In the field of energy storage, derivatives of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide are used to synthesize self-healing polymer electrolytes for next-generation lithium batteries . These polymers can autonomously repair themselves after damage, which is critical for improving the performance and reliability of batteries. The compound’s derivatives contribute to the stabilization of the solid electrolyte interface (SEI), thus prolonging the cycling lifetime of a battery .
Pharmaceutical Research: Biochemical Proteomics
This compound is also significant in pharmaceutical research, particularly in proteomics, where it is used as a biochemical for studying protein interactions and functions. Its derivatives are crucial in the development of new drugs and therapeutic agents .
Self-Healing Materials: Photonic Elastomers
Research into self-healing materials has also benefited from the use of this compound. It is involved in the creation of photonic elastomers that can recover from damage, which is essential for developing durable materials for various applications, including sensors and displays .
Biological Potential: Indole Derivatives
Lastly, the compound’s derivatives have shown biological potential as indole derivatives. They exhibit anti-inflammatory and analgesic activities, which are promising for the development of new medications with reduced side effects compared to existing drugs .
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICFEFEHLFMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)




![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)



